An In-depth Technical Guide to tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate
CAS Number: 89424-04-4
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 89424-04-4, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies such as Janus Kinase (JAK) inhibitors. This document details its physicochemical properties, outlines a robust synthetic protocol based on the selective α-chlorination of a common precursor, discusses methods for its structural characterization, and explores its application in drug discovery. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction and Strategic Importance
The piperidine ring is a "privileged scaffold" in drug discovery, appearing in a vast number of therapeutic agents due to its ability to confer favorable pharmacokinetic properties such as aqueous solubility and bioavailability. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of a molecule's interaction with biological targets.
tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate is a bifunctional intermediate of significant value. The key features contributing to its utility are:
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The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of the piperidine nitrogen, preventing unwanted side reactions. It is stable under a wide range of conditions but can be readily removed with mild acid, allowing for subsequent functionalization at the nitrogen atom.[1]
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The α-Chloro Ketone Moiety: This feature provides two reactive centers. The ketone at the 4-position can be targeted by nucleophiles or serve as a handle for further derivatization, while the chlorine atom at the 3-position acts as a leaving group, enabling the introduction of various substituents via nucleophilic substitution. This dual reactivity makes it a versatile synthon for creating complex, three-dimensionally diverse molecular architectures.
The piperidine core is central to the structure of numerous Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases like rheumatoid arthritis.[2][3][4] Intermediates such as the related tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate are key in the synthesis of the JAK3 inhibitor Tofacitinib (CP-690550), highlighting the importance of substituted 4-piperidones in this therapeutic area.[5] The 3-chloro-4-oxo scaffold offers a distinct synthetic pathway to novel analogues and next-generation inhibitors.
Physicochemical and Safety Data
A summary of the key properties of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is provided below.
| Property | Value |
| CAS Number | 89424-04-4[][7] |
| Molecular Formula | C₁₀H₁₆ClNO₃ |
| Molecular Weight | 233.69 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Purity | >97% (typical commercial grade) |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF |
Safety and Handling: This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Synthesis and Mechanistic Considerations
The most direct and logical synthesis of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate involves the selective α-chlorination of the readily available precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone, CAS 79099-0-7).[1][8] The reaction proceeds via an enolate or enol intermediate, with an electrophilic chlorine source providing the halogen.
While a specific protocol for chlorination is not widely published, a highly analogous procedure for α-bromination provides a validated template for this transformation.[9] The mechanism involves the activation of the ketone towards enolization, followed by attack of the electron-rich enol on the electrophilic halogen.
// Connections start -> dissolve [label="1."]; dissolve -> cool [label="2."]; cool -> add_reagents [label="3."]; add_reagents -> react [label="4."]; react -> workup [label="5."]; workup -> extract [label="6."]; extract -> dry [label="7."]; dry -> purify [label="8."]; purify -> product [label="9."]; } .dot Figure 1. General Synthetic Workflow. A conceptual workflow for the synthesis of the title compound via α-chlorination.
Detailed Experimental Protocol (Adapted from Analogous Bromination)
This protocol is a representative method adapted from a similar, validated α-bromination procedure and common chlorination practices.[9] Researchers should perform small-scale trials to optimize conditions.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.).
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Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere.
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Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
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Reagent Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to promote enolization. Slowly add the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq.), dropwise via the addition funnel over 30 minutes. Causality Note: The acid catalyst is crucial for generating the enol intermediate, which is the active nucleophile in the reaction. Dropwise addition of the chlorinating agent at low temperature helps control the reaction rate and minimize potential side reactions.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate.
Structural Characterization and Validation
Confirmation of the product's identity and purity is essential. The following techniques constitute a self-validating system for the protocol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The piperidine ring protons will appear as complex multiplets in the 2.5-4.5 ppm region. The proton at the chlorinated carbon (C3) will appear as a distinct downfield signal, likely a doublet of doublets, due to deshielding by the adjacent chlorine and carbonyl groups.
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¹³C NMR: The carbon spectrum will show the carbonyl carbon of the ketone around 200 ppm and the carbamate carbonyl near 154 ppm. The carbon of the tert-butyl group will be visible around 80 ppm, with the methyl carbons near 28 ppm. The chlorinated methine carbon (C3) will be significantly shifted downfield compared to its unchlorinated counterpart.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the exact mass of the molecule. The spectrum will show a characteristic isotopic pattern for the [M+H]⁺ or [M+Na]⁺ adducts, with two major peaks separated by 2 m/z units in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
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Applications in Drug Discovery
The primary application of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is as a versatile intermediate for constructing more complex molecules, particularly those with a substituted aminopiperidine core. Its utility is most pronounced in the synthesis of kinase inhibitors.
The JAK-STAT signaling pathway is a critical regulator of immune cell development and function.[2] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. Small molecule inhibitors that target JAK enzymes have emerged as a powerful therapeutic class.
The 3-chloro-4-oxopiperidine scaffold is an ideal precursor for synthesizing analogues of established JAK inhibitors. For example, the chlorine at the C3 position can be displaced by a primary or secondary amine (R₂NH) in a nucleophilic substitution reaction. Subsequent reduction of the ketone at C4 can install a hydroxyl group, and deprotection of the Boc group allows for further elaboration at the piperidine nitrogen. This sequence provides access to a wide array of 3-amino-4-hydroxypiperidine derivatives, which are core fragments of many potent kinase inhibitors.
Conclusion
tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate (CAS 89424-04-4) is a high-value synthetic intermediate whose strategic importance is rooted in the combination of a stable protecting group and a versatile α-chloro ketone functionality. This structure facilitates the controlled, sequential synthesis of complex piperidine-containing molecules. While its most prominent application lies in the discovery of next-generation JAK inhibitors for autoimmune diseases, its utility extends to any synthetic program requiring a functionalized piperidine scaffold. The synthetic and characterization methodologies outlined in this guide provide a robust framework for researchers to leverage this powerful building block in their drug discovery and development efforts.
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